In-Depth Technical Guide: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
In-Depth Technical Guide: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a Boc-protected amine on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development, with a focus on its role as a precursor to kinase inhibitors.
Chemical Properties and Data
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a white solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate |
| CAS Number | 1207175-73-2[2][3] |
| Molecular Formula | C10H13BrN2O3[2] |
| Molecular Weight | 289.13 g/mol [2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=C1O)Br |
| InChI Key | FKSQRZXAISFJAG-UHFFFAOYSA-N[2] |
| Physicochemical Property | Value |
| Appearance | White solid[1] |
| Purity | ≥98% (typical)[1] |
| Boiling Point (Predicted) | 363.8 ± 42.0 °C[2] |
| Density (Predicted) | 1.552 g/cm³[2] |
| XLogP3 (Predicted) | 2.1[2] |
| PSA (Polar Surface Area) | 71.4 Ų[2] |
| Storage | Room temperature[1] |
Synthesis
The primary synthetic route to tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate involves the protection of the amino group of 2-amino-5-bromopyridin-3-ol with di-tert-butyl dicarbonate (Boc₂O).[4]
Experimental Protocol: Synthesis of Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
This protocol is based on established methods for the Boc protection of aminopyridines.
Materials:
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2-amino-5-bromopyridin-3-ol
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or another suitable base
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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In a round-bottom flask, dissolve 2-amino-5-bromopyridin-3-ol in the chosen anhydrous solvent.
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Add triethylamine (approximately 1.1 to 1.5 equivalents) to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate as a solid.
Synthesis Workflow
Caption: Synthetic workflow for tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate.
Applications in Drug Discovery and Development
The primary utility of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate lies in its role as a versatile intermediate for the synthesis of pharmaceutical compounds. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents at the 5-position of the pyridine ring. The hydroxyl and protected amine groups offer further sites for modification.
While specific biological activity for this compound itself is not widely reported, it is a key precursor in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Role as a Kinase Inhibitor Intermediate
The 2-amino-3-hydroxypyridine scaffold is a common feature in a number of kinase inhibitors. The synthesis of these more complex molecules often involves the use of protected intermediates like tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate to control reactivity and achieve the desired final structure.
Caption: General synthetic pathway from the title compound to kinase inhibitors.
Safety and Handling
As with all laboratory chemicals, tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate should be handled with appropriate safety precautions.
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Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures, most notably kinase inhibitors. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its applications in medicinal chemistry and drug discovery.
